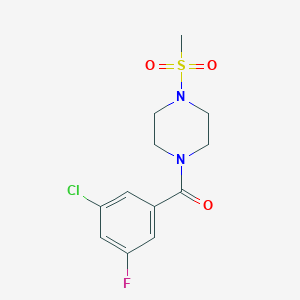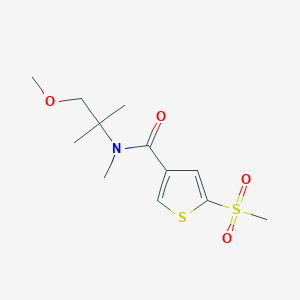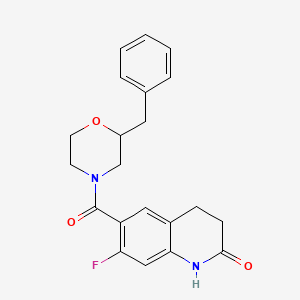![molecular formula C17H23N3O2 B6965014 2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and an ethyl-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine typically involves multi-step organic reactionsThe oxadiazole moiety is then introduced via a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylmorpholine: Lacks the oxadiazole moiety, making it less versatile in terms of chemical reactivity.
4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine: Lacks the benzyl group, potentially reducing its bioavailability and membrane penetration capabilities.
Uniqueness
2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine is unique due to the combination of the benzyl and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-16-18-17(22-19-16)13(2)20-9-10-21-15(12-20)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQCDTFEBLNZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[3,3-dimethyl-4-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6964937.png)

![5-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6964951.png)
![(3-chloro-2-fluorophenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B6964952.png)
![2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone](/img/structure/B6964956.png)
![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)
![6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964984.png)
![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)
![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)

![2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide](/img/structure/B6965008.png)
![1-[3-[(4,5-Dimethoxy-2-phenylphenyl)methylamino]pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B6965042.png)
